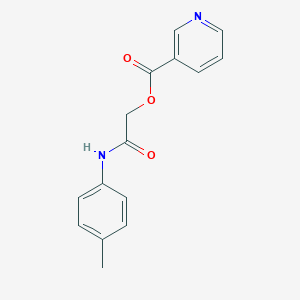

2-Oxo-2-(4-toluidino)ethylnicotinate

説明

2-Oxo-2-(4-toluidino)ethylnicotinate is a nicotinic acid derivative characterized by a 4-toluidino (para-methyl aniline) substituent and an oxo group on the ethyl ester side chain. The compound’s toluidino group may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability.

特性

分子式 |

C15H14N2O3 |

|---|---|

分子量 |

270.28 g/mol |

IUPAC名 |

[2-(4-methylanilino)-2-oxoethyl] pyridine-3-carboxylate |

InChI |

InChI=1S/C15H14N2O3/c1-11-4-6-13(7-5-11)17-14(18)10-20-15(19)12-3-2-8-16-9-12/h2-9H,10H2,1H3,(H,17,18) |

InChIキー |

XRRCJWDAUPRMSP-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=CC=C2 |

正規SMILES |

CC1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=CC=C2 |

溶解性 |

40.5 [ug/mL] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Key Structural and Functional Differences

The provided evidence focuses on Ethyl 4-amino-2-chloronicotinate (CAS 1194341-67-7, molecular formula C₈H₉ClN₂O₂), a structurally related nicotinate ester. Below is a comparative analysis:

Functional Implications

Substituent Effects: The 4-toluidino group in the target compound introduces steric bulk and lipophilicity, which may enhance binding to hydrophobic enzyme pockets. In contrast, the 4-amino and 2-chloro groups in Ethyl 4-amino-2-chloronicotinate favor hydrogen bonding and electrophilic reactivity, respectively . The oxo group in the target compound could participate in keto-enol tautomerism, altering reactivity compared to the chloro-substituted analog.

Pharmacokinetic Behavior: The toluidino group may improve metabolic stability by reducing oxidative degradation, whereas the amino group in Ethyl 4-amino-2-chloronicotinate might increase susceptibility to acetylation or deamination.

Applications: Ethyl 4-amino-2-chloronicotinate is explicitly used in skincare and pharmaceutical intermediates, suggesting roles in anti-inflammatory or antimicrobial agents . The target compound’s applications remain speculative but could involve kinase inhibition or prodrug formulations due to its structural motifs.

Research Findings and Limitations

- Ethyl 4-amino-2-chloronicotinate has documented stability in pharmaceutical formulations and compatibility with coupling reactions for API synthesis .

- No peer-reviewed studies on 2-Oxo-2-(4-toluidino)ethylnicotinate were identified in the provided evidence, limiting direct comparisons. Further experimental work is required to validate its hypothesized properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。